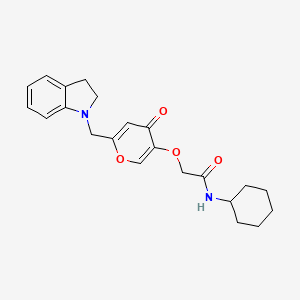

N-cyclohexyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

CAS No.: 898456-52-5

Cat. No.: VC5040742

Molecular Formula: C22H26N2O4

Molecular Weight: 382.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898456-52-5 |

|---|---|

| Molecular Formula | C22H26N2O4 |

| Molecular Weight | 382.46 |

| IUPAC Name | N-cyclohexyl-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide |

| Standard InChI | InChI=1S/C22H26N2O4/c25-20-12-18(13-24-11-10-16-6-4-5-9-19(16)24)27-14-21(20)28-15-22(26)23-17-7-2-1-3-8-17/h4-6,9,12,14,17H,1-3,7-8,10-11,13,15H2,(H,23,26) |

| Standard InChI Key | RVPAHYOMBJGPRU-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43 |

Introduction

N-cyclohexyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a synthetic organic compound that combines structural features of indole, pyran, and acetamide moieties. Such compounds are often designed for their potential biological activities, including anticancer, anti-inflammatory, or antimicrobial properties. The compound’s unique structure suggests applications in medicinal chemistry, particularly in drug discovery and molecular docking studies.

Synthesis

The synthesis of N-cyclohexyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide likely involves:

-

Formation of the pyran ring: Through condensation reactions involving aldehydes and active methylene compounds.

-

Indole functionalization: Alkylation at the nitrogen atom using an indole derivative.

-

Acetamide linkage: Achieved by coupling cyclohexylamine with a carboxylic acid intermediate.

Potential Applications

Compounds with similar frameworks have demonstrated:

-

Anticancer activity: Indole derivatives often target specific enzymes like kinases or disrupt DNA replication in cancer cells.

-

Antimicrobial properties: Pyran-based compounds exhibit activity against bacterial and fungal pathogens.

-

Anti-inflammatory effects: Acetamides are known to inhibit enzymes like cyclooxygenase (COX).

Molecular Docking Studies

Molecular docking simulations can predict how the compound interacts with biological targets such as:

-

Enzymes involved in inflammation (e.g., COX or LOX).

-

DNA-binding proteins in cancer cells.

Analytical Characterization

To confirm the structure, various techniques are employed:

-

NMR Spectroscopy:

-

-NMR and -NMR to identify chemical shifts corresponding to the indole, pyran, and acetamide groups.

-

-

Mass Spectrometry (MS):

-

Confirms molecular weight and fragmentation patterns.

-

-

Infrared Spectroscopy (IR):

-

Detects functional groups such as amides () and ethers ().

-

Table 2: Comparison with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume